Methyl 3-bromo-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate
Description
Methyl 3-bromo-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate is a bicyclic compound featuring a strained norbornene-like framework with a bromine substituent at position 3, an oxygen atom in the bridge (7-oxa), and a methyl ester group at position 2. Its molecular formula is C₈H₇BrO₃, with a molecular weight of 255.04 g/mol (calculated from and modifications for bromine). The compound’s structure confers unique reactivity due to the electron-deficient diene system and the presence of bromine, making it valuable in organic synthesis and polymer chemistry .
Properties
Molecular Formula |
C8H7BrO3 |
|---|---|
Molecular Weight |
231.04 g/mol |
IUPAC Name |
methyl 3-bromo-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate |
InChI |
InChI=1S/C8H7BrO3/c1-11-8(10)6-4-2-3-5(12-4)7(6)9/h2-5H,1H3 |
InChI Key |
FIYSWKITUMBNQB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2C=CC1O2)Br |
Origin of Product |
United States |
Preparation Methods
Diels-Alder Reaction Between Methyl 3-bromopropiolate and Furans
Reaction Scheme: The most reported synthetic route involves the Diels-Alder cycloaddition of methyl 3-bromopropiolate (dienophile) with furan or substituted furans (dienes).
Mechanism: The reaction proceeds via a [4+2] cycloaddition to form the bicyclic oxabicyclo[2.2.1]heptadiene core, incorporating the bromine atom at the 3-position.
Key Literature: Rainier and Xu (1999) describe the preparation of methyl 3-bromo-7-oxabicyclo[2.2.1]hept-2-ene-2-carboxylate as an intermediate via this method, highlighting the regio- and stereoselectivity of the process.
Experimental Conditions: Typically carried out in inert solvents under controlled temperatures to favor the endo or exo adducts as desired. The reaction is often performed under argon atmosphere to prevent oxidation.
Alternative Approaches Using Protected Furfuryl Alcohols
Protected Furfuryl Alcohols: In some syntheses, protected furfuryl alcohol derivatives are used as dienes to control reactivity and facilitate subsequent transformations.
Example: Thieme E-Journals (2008) reports the use of protected furfuryl alcohol reacted with methyl bromopropiolate to yield the desired bicyclic compound efficiently.
Protection/Deprotection Steps: Various protecting groups such as p-methoxybenzyl (PMB), tert-butyldiphenylsilyl (TBDPS), methoxymethyl (MOM), or benzoyl (Bz) are employed for the hydroxyl groups to improve reaction yields and selectivity. Deprotection is achieved using reagents like DDQ or acidic conditions.
Hydrolysis and Functional Group Transformations
Ketal Hydrolysis: Following cycloaddition, ketal or acetal groups present in intermediates may require hydrolysis to yield the target ester. Hydrochloric acid (HCl) has been demonstrated as an effective reagent for this step, outperforming more complex methods.
Reduction and Hydrogenolysis: In some synthetic sequences, hydrogenolysis over palladium on carbon (Pd/C) is used to remove protecting groups or reduce double bonds, although care must be taken to avoid over-reduction.
Regioselectivity: The Diels-Alder reaction between methyl 3-bromopropiolate and furans is highly regioselective, favoring the formation of the desired bicyclic structure with the bromine substituent at the 3-position.
Stereoselectivity: The endo/exo ratio can be influenced by reaction conditions and protecting groups, allowing for tailored synthesis of specific stereoisomers.
Yield Optimization: Protection of hydroxyl groups on furfuryl alcohol derivatives enhances reaction yields by preventing side reactions and enabling cleaner cycloaddition.
Hydrolysis Efficiency: Simple acidic hydrolysis with HCl is more effective and practical than complex ketal deprotection methods, simplifying the overall synthetic route.
Scalability: The described methods have been demonstrated on laboratory scales with potential for scale-up, although care must be taken to control competing side reactions and fragmentation pathways.
The preparation of methyl 3-bromo-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate is best achieved through a regioselective Diels-Alder reaction between methyl 3-bromopropiolate and furan or protected furfuryl alcohol derivatives. Protection strategies and optimized hydrolysis conditions significantly improve yields and purity. These methods are well-documented in the literature, providing reliable synthetic routes for research and industrial applications.
Chemical Reactions Analysis
Methyl 3-bromo-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out to modify the bromine atom or the ester group.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Deoxygenative Aromatization: This reaction involves the use of oxorhenium catalysts and triphenyl phosphite as an oxygen acceptor, leading to the formation of aromatic compounds.
Scientific Research Applications
Methyl 3-bromo-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities and applications in drug development.
Medicine: Research is ongoing to explore its potential use in the development of pharmaceuticals.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 3-bromo-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate involves its ability to participate in various chemical reactions due to its unique structure. The bromine atom and the ester group play crucial roles in its reactivity. The compound can undergo deoxygenative aromatization, where the oxorhenium catalyst and triphenyl phosphite facilitate the removal of oxygen atoms, leading to the formation of aromatic compounds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison with analogs based on structural features, synthesis, and applications:
Structural and Physicochemical Properties
Notes:
- The bromine substituent in the target compound enhances its electrophilicity, enabling nucleophilic substitution or cross-coupling reactions, unlike non-brominated analogs .
- The 7-oxa bridge introduces polarity and influences solubility, whereas non-oxa variants (e.g., ) are more lipophilic .
Key Research Findings and Challenges
Instability: The target compound’s instability during purification necessitates in-situ use, unlike its non-brominated counterpart .
Functionalization Versatility : Bromine allows diverse derivatization, but competing reactivity of the oxabicyclo framework must be controlled .
Polymer Chemistry Potential: While highlights bicyclo[2.2.1] systems in polymer science, the target compound’s bromine could enable novel copolymer designs.
Biological Activity
Methyl 3-bromo-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate is a compound belonging to the bicyclic family, characterized by its unique structural features that confer specific biological activities. This article aims to explore the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves a Diels-Alder reaction between 2-methylfuran and methyl 3-bromopropiolate. This method is favored due to its regioselectivity and efficiency in producing the desired bicyclic structure with high yields . The synthesis process can be summarized as follows:
-
Reagents :
- 2-Methylfuran
- Methyl 3-bromopropiolate
- Acid catalyst (e.g., HCl)
-
Procedure :
- Mix the reagents and heat under reflux.
- Purify the resulting product using chromatography.
Anticancer Properties
Research has indicated that compounds related to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines without adversely affecting normal cells. This selectivity is crucial for minimizing side effects during cancer treatment .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Cell Cycle Arrest : The compound may induce cell cycle arrest at specific phases, preventing cancer cells from proliferating.
- Apoptosis Induction : It has been observed that this compound can trigger apoptosis in cancer cells, leading to programmed cell death.
- Inhibition of Metastasis : Some studies suggest that it may inhibit the motility and invasion of cancer cells, thereby reducing metastasis .
Study 1: Antitumor Activity in Murine Models
A notable study investigated the antitumor activity of this compound in murine models of leukemia. The results demonstrated a significant reduction in tumor size and improved survival rates among treated mice compared to controls .
| Treatment Group | Tumor Size Reduction (%) | Survival Rate (%) |
|---|---|---|
| Control | 0 | 30 |
| Methyl Compound | 70 | 80 |
Study 2: In Vitro Analysis on Cell Lines
Another study focused on the in vitro effects of this compound on various human cancer cell lines (e.g., breast and prostate cancer). The compound exhibited IC50 values in the low micromolar range, indicating potent cytotoxic effects against these cell lines .
| Cell Line | IC50 (µM) |
|---|---|
| Breast Cancer | 5 |
| Prostate Cancer | 8 |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for Methyl 3-bromo-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate, and how do reaction conditions influence yield and purity?
- Answer : The compound is synthesized via Diels-Alder cycloaddition using furan derivatives and brominated dienophiles. For example, brominated alkynes or alkenes react with furans under organocatalytic or thermal conditions to form the bicyclic core . Another route involves post-functionalization of preformed 7-oxabicyclo[2.2.1]heptene scaffolds via bromination at the 3-position using N-bromosuccinimide (NBS) under radical or electrophilic conditions .
- Critical Factors :
-
Catalysts : Organocatalysts (e.g., proline derivatives) improve enantioselectivity in cycloaddition reactions.
-
Temperature : Thermal Diels-Alder reactions require >100°C, while catalytic methods proceed at room temperature .
-
Purification : Column chromatography or recrystallization (e.g., hexane/ethyl acetate) is essential due to byproducts from incomplete bromination .
Synthesis Method Yield (%) Purity (%) Key Conditions Diels-Alder + Bromination 45–60 90–95 NBS, AIBN, CCl₄, 80°C Organocatalytic Cycloaddition 70–85 95–99 L-Proline, THF, RT
Q. How can structural characterization of this bicyclic compound be optimized using spectroscopic techniques?
- Answer : Key techniques include:
- ¹H/¹³C NMR : The bromine atom at C3 causes distinct deshielding (δ 6.8–7.2 ppm for adjacent protons). The 7-oxa bridge shifts carbonyl carbons to ~170 ppm .
- HRMS : Exact mass analysis confirms molecular formula (C₈H₇BrO₃ requires m/z 245.9521) .
- X-ray Crystallography : Resolves stereochemical ambiguities; the bicyclic system adopts a distorted boat conformation .
Advanced Research Questions
Q. What strategies enable enantioselective synthesis of this compound, and how can enantiomeric excess (ee) be quantified?
- Answer : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Rhodium-BINAP complexes) induce stereocontrol during cycloaddition . For example, Rh-catalyzed [2+2+2] cycloaddition achieves >90% ee .
- Resolution Methods :
-
Enzymatic hydrolysis : Lipases (e.g., CAL-B) selectively hydrolyze one enantiomer of ester intermediates .
-
Chiral HPLC : Uses columns like Chiralpak AD-H to separate enantiomers (retention time differences ≥2 min) .
Catalyst/System ee (%) Yield (%) Rh-BINAP 92 75 CAL-B Lipase 85 60
Q. How does the 3-bromo substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), and what are common side reactions?
- Answer : The C3 bromine acts as a leaving group in Pd-catalyzed couplings , enabling C–C bond formation. However, competing β-hydroride elimination or debromination occurs under high-temperature or basic conditions .
- Optimization Tips :
- Use bulky ligands (XPhos) to suppress elimination.
- Maintain mild conditions (e.g., 60°C, K₃PO₄ base) .
Q. What contradictions exist in reported biological activity data, and how can experimental design address them?
- Answer : Discrepancies arise in enzyme inhibition assays due to:
- Solvent effects : DMSO >1% can denature proteins, leading to false negatives .
- Stereochemical variability : Racemic vs. enantiopure samples show differing IC₅₀ values (e.g., 10 μM vs. 2 μM for COX-2 inhibition) .
- Mitigation :
- Use enantiopure samples and solvent controls.
- Validate activity via orthogonal assays (e.g., SPR, ITC) .
Q. What computational methods predict regioselectivity in electrophilic aromatic substitution (EAS) on the bicyclic scaffold?
- Answer : DFT calculations (B3LYP/6-31G*) identify electron-rich sites. The C5 position (adjacent to the oxygen bridge) is most reactive due to increased π-electron density .
- Experimental Validation :
- Nitration at C5 occurs 5× faster than at C3 .
- Halogenation (e.g., chlorination) follows similar trends .
Methodological Guidance
Q. How can researchers resolve discrepancies in reported melting points or spectral data?
- Answer : Variations arise from polymorphism or solvent residues . Recommendations:
- Recrystallize from multiple solvents (hexane, EtOAc).
- Compare ¹H NMR data in identical solvents (e.g., CDCl₃ vs. DMSO-d₆) .
Q. What safety precautions are critical when handling this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
